molecular formula C21H20BrN5O3 B1680236 N-(((4-((5-Bromo-2-pyrimidinyl)oxy)-3-methylphenyl)amino)carbonyl)-2-(dimethylamino)benzamide CAS No. 134742-19-1

N-(((4-((5-Bromo-2-pyrimidinyl)oxy)-3-methylphenyl)amino)carbonyl)-2-(dimethylamino)benzamide

Cat. No.: B1680236
CAS No.: 134742-19-1
M. Wt: 470.3 g/mol
InChI Key: JNGQUJZDVFZPEN-UHFFFAOYSA-N
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Preparation Methods

NSC-639829 can be synthesized from 4-amino-2-methylphenol through a series of reactions including nucleophilic substitution, isocyanation, and condensation . The synthetic route involves the following steps:

    Nucleophilic Substitution: 4-amino-2-methylphenol reacts with 5-bromo-2-chloropyrimidine in the presence of potassium carbonate and dimethyl sulfoxide to form 4-(5-bromo-2-pyrimidyloxy)-3-methylphenylamine.

    Isocyanation: The resulting compound is then treated with triphosgene to form 4-(5-bromo-2-pyrimidyloxy)-3-methylphenyl isocyanate.

    Condensation: Finally, the isocyanate reacts with 2-dimethylaminobenzamide to yield NSC-639829.

Chemical Reactions Analysis

NSC-639829 undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium carbonate, dimethyl sulfoxide, triphosgene, and 2-dimethylaminobenzamide. The major products formed from these reactions are typically derivatives of NSC-639829 with modified functional groups .

Scientific Research Applications

NSC-639829 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Comparison with Similar Compounds

NSC-639829 is part of a class of compounds known as benzoylphenylureas. Similar compounds in this class include:

Compared to these compounds, NSC-639829 has shown unique properties, particularly its ability to sensitize cancer cells to radiation and its effectiveness in inhibiting tubulin polymerization . These characteristics make it a promising candidate for further research and development in cancer therapy.

Properties

CAS No.

134742-19-1

Molecular Formula

C21H20BrN5O3

Molecular Weight

470.3 g/mol

IUPAC Name

N-[[4-(5-bromopyrimidin-2-yl)oxy-3-methylphenyl]carbamoyl]-2-(dimethylamino)benzamide

InChI

InChI=1S/C21H20BrN5O3/c1-13-10-15(8-9-18(13)30-21-23-11-14(22)12-24-21)25-20(29)26-19(28)16-6-4-5-7-17(16)27(2)3/h4-12H,1-3H3,(H2,25,26,28,29)

InChI Key

JNGQUJZDVFZPEN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)NC(=O)C2=CC=CC=C2N(C)C)OC3=NC=C(C=N3)Br

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NC(=O)C2=CC=CC=C2N(C)C)OC3=NC=C(C=N3)Br

Appearance

Solid powder

Key on ui other cas no.

134742-19-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NSC-639829;  NSC 639829;  NSC639829; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of a mixture comprising 3.73 g of 4-(5-bromo-2-pyrimidinyloxy)-3-methylphenyl isocyanate, 2.0 g of 2-(dimethylamino)benzamide and 45 ml of toluene, was reacted under reflux for 4 hours.
Quantity
3.73 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(((4-((5-Bromo-2-pyrimidinyl)oxy)-3-methylphenyl)amino)carbonyl)-2-(dimethylamino)benzamide
Reactant of Route 2
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N-(((4-((5-Bromo-2-pyrimidinyl)oxy)-3-methylphenyl)amino)carbonyl)-2-(dimethylamino)benzamide
Reactant of Route 3
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N-(((4-((5-Bromo-2-pyrimidinyl)oxy)-3-methylphenyl)amino)carbonyl)-2-(dimethylamino)benzamide
Reactant of Route 4
N-(((4-((5-Bromo-2-pyrimidinyl)oxy)-3-methylphenyl)amino)carbonyl)-2-(dimethylamino)benzamide
Reactant of Route 5
Reactant of Route 5
N-(((4-((5-Bromo-2-pyrimidinyl)oxy)-3-methylphenyl)amino)carbonyl)-2-(dimethylamino)benzamide
Reactant of Route 6
Reactant of Route 6
N-(((4-((5-Bromo-2-pyrimidinyl)oxy)-3-methylphenyl)amino)carbonyl)-2-(dimethylamino)benzamide

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